2(3H)-Oxazolone, dihydro-4-hydroxy-4,5-diphenyl-3-[(tetrahydro-2-furanyl)methyl]-
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Overview
Description
4-HYDROXY-4,5-DIPHENYL-3-(TETRAHYDRO-2-FURANYLMETHYL)-1,3-OXAZOLAN-2-ONE is a complex organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-4,5-DIPHENYL-3-(TETRAHYDRO-2-FURANYLMETHYL)-1,3-OXAZOLAN-2-ONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.
Introduction of the tetrahydrofuran moiety: This step may involve the use of a tetrahydrofuran derivative in the presence of a suitable catalyst.
Addition of phenyl groups: Phenyl groups can be introduced through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of high-pressure reactors: to facilitate cyclization reactions.
Employment of advanced purification techniques: such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-4,5-DIPHENYL-3-(TETRAHYDRO-2-FURANYLMETHYL)-1,3-OXAZOLAN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Potential use as an antibiotic or in the development of new therapeutic agents.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-HYDROXY-4,5-DIPHENYL-3-(TETRAHYDRO-2-FURANYLMETHYL)-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity by binding to the active site.
Receptors: Modulation of receptor activity through competitive or non-competitive binding.
Pathways: Interference with metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-HYDROXY-4,5-DIPHENYL-1,3-OXAZOLAN-2-ONE: Lacks the tetrahydrofuran moiety.
4-HYDROXY-4,5-DIPHENYL-3-(METHYL)-1,3-OXAZOLAN-2-ONE: Contains a methyl group instead of the tetrahydrofuran moiety.
Uniqueness
4-HYDROXY-4,5-DIPHENYL-3-(TETRAHYDRO-2-FURANYLMETHYL)-1,3-OXAZOLAN-2-ONE is unique due to the presence of the tetrahydrofuran moiety, which may impart specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C20H21NO4 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-hydroxy-3-(oxolan-2-ylmethyl)-4,5-diphenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C20H21NO4/c22-19-21(14-17-12-7-13-24-17)20(23,16-10-5-2-6-11-16)18(25-19)15-8-3-1-4-9-15/h1-6,8-11,17-18,23H,7,12-14H2 |
InChI Key |
FXSNUADDLFFSBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(=O)OC(C2(C3=CC=CC=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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